molecular formula C19H28O3 B13818637 5alpha-Androstane-11,17-dione, 3beta-hydroxy- CAS No. 7090-90-6

5alpha-Androstane-11,17-dione, 3beta-hydroxy-

Cat. No.: B13818637
CAS No.: 7090-90-6
M. Wt: 304.4 g/mol
InChI Key: IUNYGQONJQTULL-LMCNQGNMSA-N
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Description

5alpha-Androstane-11,17-dione, 3beta-hydroxy- is a steroid compound with the molecular formula C19H28O3 It is a derivative of androstane, a type of steroid that is a key intermediate in the biosynthesis of various steroid hormones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Androstane-11,17-dione, 3beta-hydroxy- typically involves multiple steps, starting from simpler steroid precursors. One common method involves the oxidation of 5alpha-androstane derivatives, followed by selective hydroxylation at the 3beta position. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to convert phytosterols into steroid intermediates, which are then chemically modified to produce 5alpha-Androstane-11,17-dione, 3beta-hydroxy-. This method is advantageous due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5alpha-Androstane-11,17-dione, 3beta-hydroxy- undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.

    Reduction: Reduction to less oxidized forms using agents like sodium borohydride.

    Substitution: Introduction of different functional groups at specific positions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5alpha-Androstane-11,17-dione, 3beta-hydroxy- involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. It can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The pathways involved include the regulation of gene expression and the modulation of signaling pathways related to steroid hormones .

Comparison with Similar Compounds

Similar Compounds

  • 3alpha-Hydroxy-5beta-androstane-11,17-dione
  • 16-Beta-Hydroxy-5-Alpha-Androstane-3,11-Dione
  • 5-Hydroxy-5-Alpha-Androstane-7,17-Dione

Uniqueness

5alpha-Androstane-11,17-dione, 3beta-hydroxy- is unique due to its specific hydroxylation pattern and its distinct biological activities. Compared to similar compounds, it has unique interactions with molecular targets and different effects on cellular processes, making it a valuable compound for research and industrial applications .

Properties

CAS No.

7090-90-6

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(3S,5S,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,17+,18-,19-/m0/s1

InChI Key

IUNYGQONJQTULL-LMCNQGNMSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O

Origin of Product

United States

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